1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl) piperidine
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Overview
Description
1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl) piperidine is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, and hydroxyl groups at the 2 and 4 positions of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl) piperidine can be synthesized through various synthetic routes. One common method involves the reaction of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in a solvent like dichloromethane and stirred for several hours to yield the desired product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl) piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield piperidone derivatives, while substitution reactions can introduce various functional groups into the piperidine ring.
Scientific Research Applications
1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl) piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly in the design of drugs targeting neurological disorders.
Mechanism of Action
The mechanism of action of 1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl) piperidine involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the compound, allowing it to undergo selective reactions. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-N-Boc-(2R,4S)-4-hydroxy-2-(hydroxymethyl) piperidine can be compared with other similar compounds, such as:
N-Boc-4-hydroxypiperidine: This compound lacks the hydroxymethyl group at the 2 position, making it less versatile in certain synthetic applications.
N-Boc-2-hydroxymethylpiperidine:
The presence of both hydroxyl and hydroxymethyl groups in this compound makes it unique and valuable for a wide range of chemical transformations and research applications.
Properties
Molecular Formula |
C11H21NO4 |
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Molecular Weight |
231.29 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-2-(hydroxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)12-5-4-9(14)6-8(12)7-13/h8-9,13-14H,4-7H2,1-3H3 |
InChI Key |
VWVWYFVYZSIVFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1CO)O |
Origin of Product |
United States |
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